2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile
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Overview
Description
2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C15H13N3O3 It is characterized by the presence of a methoxybenzyl group, an amino group, and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-methoxybenzylamine with 5-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitrile derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrobenzonitrile derivatives, while reduction can produce diamino compounds.
Scientific Research Applications
2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-Amino-5-methoxybenzoic acid: This compound is used in the synthesis of various substituted isoquinolinonaphthyridines and quinazolinones.
2-Amino-5-ethylpyrimidine derivatives: These compounds have shown potential anticancer activity and are used in the development of new anticancer drugs.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-15-5-3-2-4-11(15)10-17-14-7-6-13(18(19)20)8-12(14)9-16/h2-8,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVBLGJWZONFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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